molecular formula C5H10S B8374047 2-Ethylthiopropene

2-Ethylthiopropene

Cat. No.: B8374047
M. Wt: 102.20 g/mol
InChI Key: RBKMVLJKURSLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylthiopropene is a thiophene derivative characterized by a five-membered aromatic ring containing sulfur, with an ethyl group substituted at the 2-position and a propene (allyl) side chain. Thiophene derivatives are widely studied for their electronic properties, reactivity in substitution reactions, and roles as intermediates in drug development .

Properties

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

IUPAC Name

2-ethylsulfanylprop-1-ene

InChI

InChI=1S/C5H10S/c1-4-6-5(2)3/h2,4H2,1,3H3

InChI Key

RBKMVLJKURSLIJ-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility (Water) Key Applications/Notes
This compound C₇H₁₀S 126.22* ~160–170* Low Organic synthesis, potential pharmaceutical intermediate
2-Methylthiophene C₅H₆S 98.16 112–114 Insoluble Solvent, precursor to agrochemicals
3-Ethylthiophene C₆H₈S 112.19 135–137 Insoluble Electronic materials, polymerization
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (USP impurity) C₈H₁₁NOS 169.24 N/A Moderate (polar solvents) Controlled impurity in drospirenone/ethinyl estradiol formulations

*Estimated values based on analogous thiophene derivatives.

Key Observations :

  • Substituent Effects: The ethyl group in this compound increases hydrophobicity compared to 2-Methylthiophene, reducing water solubility. This trend aligns with USP-listed impurities, where amino and hydroxyl groups enhance polarity .
  • Reactivity : The propene chain in this compound may facilitate electrophilic addition or polymerization, similar to 3-Ethylthiophene’s use in conductive polymers.

Stability and Regulatory Considerations

Thiophene derivatives with alkyl or functionalized side chains (e.g., amino groups) are subject to stringent purity controls in pharmaceuticals. For example, USP guidelines limit impurities like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol to ensure drug safety .

Limitations and Knowledge Gaps

Further experimental studies are needed to confirm its physical properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.